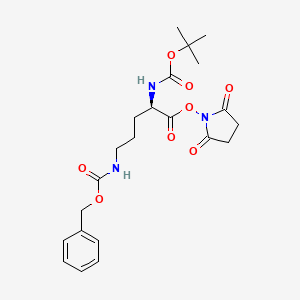

Boc-D-Orn(Z)-Osu

Description

Contextualization within Modern Peptide and Peptidomimetic Chemistry

In the landscape of contemporary chemical biology and medicinal chemistry, the synthesis of peptides and their mimics (peptidomimetics) is of paramount importance. These molecules are at the forefront of drug discovery and development, offering high specificity and biological activity. The chemical synthesis of peptides is a meticulous process that involves the sequential addition of amino acids to a growing chain. bachem.com This process necessitates the use of amino acid derivatives with temporary protecting groups on the α-amino group and, for polyfunctional amino acids, permanent protecting groups on the side chains. researchgate.net

Boc-D-Orn(Z)-Osu fits perfectly into this context as a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group on the α-amino position is a well-established, acid-labile protecting group, while the benzyloxycarbonyl (Z) group protecting the δ-amino group of the ornithine side chain is removable under different conditions, typically through catalytic hydrogenation. bachem.comvulcanchem.com This orthogonality is crucial as it allows for selective deprotection and modification at different sites of the molecule, a key requirement in the synthesis of complex or branched peptides.

Significance of D-Amino Acid Derivatives in Biomolecular Research and Design

While proteins in most living organisms are constructed from L-amino acids, the incorporation of their non-natural mirror images, D-amino acids, into synthetic peptides has profound implications for biomolecular design. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased resistance to proteolysis translates to a longer biological half-life, a highly desirable property for therapeutic peptides.

Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, influencing its three-dimensional structure and, consequently, its binding affinity and selectivity for biological targets. This strategy is widely employed in the design of peptidomimetics to create potent and stable drug candidates. This compound, as a derivative of a D-amino acid, is therefore a valuable building block for creating peptides with improved pharmacokinetic and pharmacodynamic profiles.

Evolution and Impact of N-Hydroxysuccinimide Esters in Amide Bond Formation

The formation of the amide bond is the fundamental reaction in peptide synthesis. Over the years, numerous methods have been developed to activate the carboxylic acid group of an amino acid to facilitate its coupling with the amino group of another. Among these, N-hydroxysuccinimide (NHS) esters have emerged as one of the most reliable and widely used classes of activated esters.

The use of NHS esters provides several advantages. They are relatively stable and can often be isolated and stored as crystalline solids. bachem.com The coupling reaction with amines proceeds efficiently under mild conditions, typically at room temperature in a suitable organic solvent, to form a stable amide bond. bachem.com A significant advantage is that the byproduct of the reaction, N-hydroxysuccinimide, is water-soluble and can be easily removed during the purification process. The this compound molecule incorporates this highly effective activating group, making it a ready-to-use reagent for efficient amide bond formation in both solid-phase and solution-phase peptide synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJOXCKZJOXIAK-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Employing Boc D Orn Z Osu As a Building Block

Strategies for Incorporating Boc-D-Orn(Z)-Osu in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptides on a solid support. researchgate.net The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established approach in SPPS where the temporary Nα-Boc group is removed under moderately acidic conditions, while the more permanent side-chain protecting groups, such as the benzyl-based Z group, require stronger acids for cleavage. peptide.compeptide.com

The Osu ester of this compound is a pre-activated form of the carboxylic acid, facilitating its reaction with the free amino group of the growing peptide chain attached to the resin. bachem.com This pre-activation simplifies the coupling step, as it circumvents the need for in situ activating reagents at this particular step, potentially reducing side reactions. The general cycle of Boc-SPPS involves:

Deprotection: Removal of the Nα-Boc group from the resin-bound amino acid or peptide using an acid such as trifluoroacetic acid (TFA). peptide.comuwec.edu

Neutralization: Neutralization of the resulting ammonium (B1175870) salt to the free amine, typically with a tertiary amine like diisopropylethylamine (DIEA). peptide.com

Coupling: Introduction of the next Boc-protected amino acid, in this case, this compound, which couples to the free amine, extending the peptide chain. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. The use of a pre-activated Osu ester can be advantageous in driving the coupling reaction to completion.

Assessment of Coupling Efficiency and Stereochemical Fidelity in SPPS

The efficiency of the coupling reaction is critical in SPPS to ensure high yields of the target peptide. The Osu ester of this compound is considered a reactive active ester, promoting efficient amide bond formation. bachem.com However, factors such as steric hindrance from both the incoming amino acid derivative and the resin-bound peptide can influence coupling rates. To monitor the completion of the coupling reaction, qualitative tests like the ninhydrin (B49086) (Kaiser) test are often employed.

Maintaining stereochemical integrity, i.e., preventing racemization of the chiral center, is paramount in peptide synthesis. While urethane-protected amino acids like Boc-amino acids are generally resistant to racemization, the activation method and reaction conditions can still pose a risk. thieme-connect.de The use of pre-activated esters like Osu esters is a common strategy to minimize this risk, as they can be prepared and purified to ensure high quality before their use in synthesis.

Utilization in Segment Condensation and Fragment Coupling Approaches

For the synthesis of very long peptides or proteins, a convergent strategy involving the coupling of pre-synthesized peptide fragments is often more efficient than a linear stepwise approach. peptide.comnih.gov This method, known as segment condensation or fragment coupling, can be performed either in solution or on a solid support. nih.govgoogle.com

In this context, a protected peptide fragment containing D-Ornithine at its C-terminus could be prepared using this compound. After the synthesis of the fragment on a solid support, it can be cleaved from the resin while keeping the side-chain protecting groups intact. This protected fragment can then be coupled to another fragment in solution or on a solid phase. The choice of coupling reagents for this step is critical to ensure high efficiency and minimize racemization of the C-terminal residue of the acylating fragment. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed for such challenging couplings. acs.org

Applications in Solution-Phase Synthesis of Complex Peptides and Peptidomimetics

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis and the preparation of complex, non-linear structures. researchgate.netekb.eg this compound can also be effectively employed in solution-phase strategies. The Osu ester provides a convenient method for activating the carboxyl group for coupling with the amino group of another amino acid or peptide fragment in solution. researchgate.net

Role in Directed Fragment Assembly and Macrocyclization Reactions

The synthesis of cyclic peptides and peptidomimetics often requires a combination of solution-phase and solid-phase techniques. surrey.ac.ukgoogle.com Macrocyclization, the intramolecular ring-closing reaction, is a key step in the synthesis of these molecules. This compound can be incorporated into a linear peptide precursor, and after selective deprotection, the side chain of the D-Ornithine residue can be involved in the cyclization process. Alternatively, the N-terminus or C-terminus of the ornithine-containing peptide can be activated for cyclization. The choice of cyclization strategy depends on the desired structure of the final macrocycle.

Comparative Analysis with Alternative Coupling Reagents for Ornithine Incorporation

While the Osu ester of Boc-D-Orn(Z) is a convenient, pre-activated derivative, various other coupling reagents are available for incorporating ornithine into a peptide chain. These reagents activate the free carboxylic acid of Boc-D-Orn(Z)-OH in situ.

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Widely used, often in combination with additives like HOBt or HOSu to reduce racemization. bachem.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP®, PyAOP | High coupling efficiency, particularly for sterically hindered couplings. bachem.comsigmaaldrich.comiris-biotech.de PyAOP is noted for faster coupling rates than PyBOP®. bachem.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, HCTU | Highly efficient and fast-acting reagents. bachem.comsigmaaldrich.com HATU is often favored for difficult couplings and fragment condensation. acs.org |

| Oxyma-based Reagents | COMU | Offers high coupling efficiency comparable to HATU, with the advantage of being non-explosive and having better solubility. bachem.com |

The choice of coupling reagent depends on factors such as the complexity of the peptide sequence, the scale of the synthesis, and the need to minimize side reactions like racemization. For instance, for a particularly difficult coupling involving a sterically hindered amino acid, a more potent reagent like HATU or COMU might be preferred over a standard carbodiimide-mediated coupling. bachem.comsigmaaldrich.com

Orthogonal Protecting Group Chemistry Enabled by this compound

The concept of orthogonality in protecting group strategy is fundamental to modern peptide synthesis. researchgate.net Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group in the presence of others. peptide.com this compound is a prime example of a reagent that facilitates orthogonal synthesis.

The three key components of this compound offer distinct deprotection pathways:

Nα-Boc group: Labile to moderate acid (e.g., TFA), used for temporary protection during stepwise chain elongation in Boc-SPPS. uwec.eduorganic-chemistry.org

δ-Z group: Stable to the acidic conditions used for Boc removal but can be cleaved by strong acids like liquid hydrogen fluoride (B91410) (HF) or by catalytic hydrogenation. ekb.egwiley-vch.de This allows the Z group to serve as a "permanent" side-chain protection that is removed at the final step of the synthesis.

C-terminal Osu ester: Not a protecting group in the traditional sense, but an activated form that is consumed during the coupling reaction.

This orthogonality is crucial for complex synthetic endeavors. For example, after assembling a peptide chain using Boc chemistry, the Z group on the D-ornithine side chain can be selectively removed by hydrogenation, leaving other acid-labile side-chain protecting groups (like t-butyl esters) intact. acs.org This newly exposed amino group can then be specifically modified, for instance, by attaching a reporter molecule, another peptide fragment, or for use as an anchor point for cyclization. surrey.ac.ukub.edu

The combination of Boc and Z protecting groups is a classic orthogonal pair that has been instrumental in the synthesis of a vast array of peptides and peptidomimetics. wiley-vch.de

Sequential Deprotection Strategies for Selective Functionalization

A key feature of this compound in peptide synthesis is the ability to perform selective deprotection of its two amino groups. This is possible due to the orthogonal nature of the Boc and Z protecting groups, meaning they can be removed independently by distinct chemical mechanisms without affecting the other. researchgate.netbiosynth.com This orthogonality allows for the stepwise unmasking of the α- and δ-amino functions, enabling site-specific modifications of the ornithine residue within a peptide sequence.

The Boc group, protecting the α-amino terminus, is labile to moderately acidic conditions. It is commonly removed using reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.comresearchgate.net This treatment is typically mild enough to leave the Z group on the side chain intact. researchgate.net

Conversely, the Z group, which protects the δ-amino side chain, is stable to the acidic conditions used for Boc removal. Its cleavage is most effectively achieved through catalytic hydrogenation. researchgate.netbachem.com This process typically involves reacting the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This method is highly selective for the Z group and does not affect the Boc group or many other common protecting groups.

This differential reactivity forms the basis of sequential deprotection strategies. A synthetic chemist can first incorporate the this compound unit into a growing peptide chain via its active Osu ester. Following incorporation, the temporary α-Boc group can be removed with acid to allow for further elongation of the main peptide backbone. The δ-Z group remains as a stable "permanent" protecting group during this chain assembly. At a later, desired stage of the synthesis, this Z group can be selectively removed via hydrogenation to expose the δ-amino group for further functionalization, such as chain branching or the attachment of specific labels.

Table 1: Deprotection Conditions for Orthogonal Groups on Ornithine

| Protecting Group | Position on Ornithine | Typical Cleavage Reagent(s) | Stability | Citation(s) |

| Boc (tert-butoxycarbonyl) | α-amino | Trifluoroacetic acid (TFA) in DCM; 4M HCl in dioxane | Unstable to acid; Stable to hydrogenation and mild base. | peptide.comresearchgate.net |

| Z (benzyloxycarbonyl) | δ-amino | Catalytic Hydrogenation (H₂/Pd-C); Strong acids (e.g., HBr/AcOH) | Stable to mild acid (TFA) and base; Unstable to hydrogenation. | researchgate.netbachem.com |

Strategic Advantages in Constructing Branched and Multi-Functionalized Peptides

The capacity for selective deprotection gives this compound a significant strategic advantage in the synthesis of complex, non-linear peptide architectures. It is particularly useful for constructing branched peptides, where a second peptide chain is grown from the side chain of an amino acid residue within a primary chain. researchgate.netnih.gov

The synthesis of a branched peptide using this building block follows a logical sequence. First, the main peptide chain is assembled using standard solid-phase or solution-phase methods. sigmaaldrich.com this compound is incorporated at the desired branching point. Throughout the synthesis of the primary chain, the α-Boc group is repeatedly removed and the chain is elongated, while the δ-Z group remains intact, preventing unwanted reactions at the side chain. peptide.com

Once the primary chain is complete, the terminal α-amino group is typically re-protected or left as is, depending on the synthetic design. The δ-Z group on the ornithine residue is then selectively cleaved using hydrogenolysis. This unmasks the δ-amino group, providing a new, reactive site for initiating the synthesis of a second peptide chain. This new chain is extended from the ornithine side chain, creating a defined branched structure. This approach allows for precise control over the composition and length of both the main chain and the branch.

This methodology is not limited to creating branches made of amino acids. The exposed δ-amino group can be functionalized with a wide array of molecules, including:

Fluorescent dyes or reporter tags for imaging studies.

Biotin for affinity purification or detection.

Lipids to create lipopeptides with enhanced membrane-penetrating properties.

Carbohydrates to form glycopeptides.

The use of D-ornithine also imparts increased resistance to enzymatic degradation compared to its natural L-counterpart, which can be a desirable property for bioactive peptides. Therefore, this compound serves as a versatile and powerful tool for creating structurally diverse and functionally complex peptides for a range of applications in chemical biology and drug discovery. nih.gov

Table 2: Research Findings on Branched and Multi-Functionalized Peptides

| Research Area | Application of Ornithine Building Block | Key Advantage Conferred | Representative Citation(s) |

| Combinatorial Libraries | Use of orthogonally protected lysine (B10760008) (structurally similar to ornithine) to create one-bead-one-compound (OBOC) branched peptide libraries. | Allows for the generation of vast numbers of unique branched structures for high-throughput screening against biological targets. | nih.gov |

| Cyclic Peptides | Side-chain anchoring of ornithine (using a Boc-protected side chain) to a solid support for on-resin head-to-tail cyclization. | Provides an efficient route to macrocyclic peptides, which often have enhanced stability and bioactivity. | researchgate.net |

| Peptidomimetics | Incorporation of ornithine allows for on-resin guanidinylation to form an arginine residue, enabling the synthesis of complex peptide libraries. | Facilitates the creation of peptides with modified residues and enhanced functionality for screening as enzyme substrates. | acs.org |

Advanced Research Applications of Boc D Orn Z Osu Derived Constructs in Biomolecular Design

Design and Synthesis of Structurally Constrained Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. sigmaaldrich.com The incorporation of non-standard amino acids like D-ornithine, facilitated by reagents such as Boc-D-Orn(Z)-Osu, is a key strategy in the creation of these novel molecules. sigmaaldrich.com

Exploration of Conformational Space for Structural Probes

The defined stereochemistry and side-chain functionality of D-ornithine allow for the synthesis of peptidomimetics with specific, predictable three-dimensional structures. By introducing D-ornithine into a peptide sequence, researchers can induce or stabilize particular secondary structures, such as β-turns or helices. oup.combeilstein-journals.org For example, the synthesis of gramicidin (B1672133) S analogs has demonstrated that altering the amino acid sequence, such as by introducing a D-amino acid, can significantly impact the resulting conformation and biological activity. oup.com The reluctance of certain D-amino acid sequences to adopt stable β-turn conformations can lead to more flexible structures. oup.com This control over the peptide's conformation is crucial for developing structural probes designed to interact with specific biological targets. The ability to explore a wide range of conformational spaces enables the fine-tuning of a molecule's binding affinity and specificity.

Development of Scaffolds for Investigating Molecular Recognition Principles

This compound is instrumental in constructing molecular scaffolds that serve as platforms for studying the principles of molecular recognition. These scaffolds present functional groups in a defined spatial arrangement, mimicking the binding epitopes of natural ligands. For instance, carbohydrate-functionalized β-peptides have been designed to adopt helical conformations, presenting sugar residues on one face of the helix to study multivalency in carbohydrate recognition. beilstein-journals.orgresearchgate.net The rigid and predictable nature of these scaffolds, often enhanced by the inclusion of constrained amino acids, allows for a systematic investigation of how changes in structure and functional group presentation affect binding to target macromolecules like proteins and nucleic acids. beilstein-journals.orgnih.gov

Preparation of Chemical Probes and Bioconjugates for Research Investigations

The unique chemical handles provided by this compound are essential for the synthesis of chemical probes and bioconjugates. These tools are indispensable for a wide range of research investigations, from identifying new drug targets to elucidating complex biological pathways.

Role in Synthesizing D-Ornithine-Containing Ligands for Target Identification

The synthesis of ligands containing D-ornithine is a powerful strategy for identifying and validating biological targets. The D-amino acid confers resistance to proteolysis, increasing the in vivo stability of the ligand and making it more effective as a probe. uwo.ca The side chain of ornithine can be readily modified with various reporter groups, such as fluorescent dyes or affinity tags, after deprotection of the Z group. rsc.org This allows for the creation of versatile probes that can be used in a variety of target identification techniques, including affinity chromatography and in situ labeling experiments. nih.gov

Methodologies for Radiolabeling and Fluorescent Tagging of Peptides

The ornithine side chain provides a convenient site for the attachment of radiolabels and fluorescent tags. rsc.org After selective removal of the Z-protecting group, the exposed primary amine can be reacted with a variety of labeling reagents.

Radiolabeling: Peptides containing D-ornithine can be radiolabeled for use in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov This is often achieved by conjugating a bifunctional chelating agent to the ornithine side chain, which can then complex a metallic radionuclide such as 99mTc, 68Ga, or 111In. rsc.orgnih.gov For example, a 99mTc-labeled RGD peptide derivative containing ornithine has been used to image tumor angiogenesis. nih.gov

Fluorescent Tagging: Similarly, fluorescent dyes can be attached to the ornithine side chain to create probes for fluorescence microscopy, flow cytometry, and other fluorescence-based assays. nih.govgenscript.comsb-peptide.com A common method involves reacting the deprotected amine with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a fluorescent dye. nih.goviris-biotech.de The choice of dye can be tailored to the specific application, with a wide range of excitation and emission wavelengths available. sb-peptide.com

| Tagging Method | Typical Reagents | Application | Example Reference |

|---|---|---|---|

| Radiolabeling | Bifunctional chelators (e.g., DOTA, N4) + Radionuclide (e.g., 99mTc, 68Ga) | PET/SPECT Imaging | nih.govnih.gov |

| Fluorescent Tagging | NHS-esters or isothiocyanates of dyes (e.g., FAM, TAMRA, Cy dyes) | Microscopy, Flow Cytometry | nih.govgenscript.comsb-peptide.com |

Contributions to Combinatorial Chemistry and Peptide Library Generation

This compound is a valuable building block in the generation of peptide and peptidomimetic libraries for drug discovery and other applications. sigmaaldrich.comgoogle.com Combinatorial chemistry techniques, such as the "one-bead one-compound" (OBOC) method, allow for the rapid synthesis and screening of vast numbers of compounds. nih.gov

The inclusion of D-ornithine in these libraries introduces structural diversity and proteolytic resistance. uwo.ca The orthogonal protection scheme of this compound allows for selective modification of the ornithine side chain either during or after library synthesis, further expanding the chemical space that can be explored. nih.govnih.gov For example, after the main peptide chain is assembled using the Boc-protected alpha-amino group, the Z-group on the side chain can be removed and reacted with a diverse set of building blocks to create a library of side-chain modified peptides. This approach has been used to generate libraries of cyclic peptides and other complex peptidomimetics. researchgate.net These libraries can then be screened against biological targets to identify novel ligands with high affinity and specificity. nih.govnih.gov

| Library Type | Key Feature of D-Ornithine | Application | Example Reference |

|---|---|---|---|

| Linear Peptide Libraries | Increased proteolytic stability | T-cell epitope mapping | abclonal.com |

| Cyclic Peptide Libraries | Conformational constraint, scaffold for diversification | Drug discovery, Holliday-junction trapping | |

| One-Bead Two-Compound (OB2C) Libraries | Site for orthogonal derivatization | Discovery of cell-surface receptor ligands | nih.gov |

| Peptidomimetic Libraries | Structural diversity, improved pharmacokinetic properties | Development of enzyme inhibitors and receptor antagonists | sigmaaldrich.compnas.org |

High-Throughput Synthesis Methodologies Utilizing Activated D-Amino Acids

High-throughput synthesis (HTS) has revolutionized the generation of peptide libraries for screening and drug discovery. These automated methods rely on the rapid and efficient formation of peptide bonds, a process greatly facilitated by the use of activated amino acids. this compound is particularly well-suited for such applications due to the presence of the N-hydroxysuccinimide (Osu) ester.

The Osu ester is a highly reactive "active ester" that enables efficient and rapid coupling with primary amines under mild conditions, which is ideal for automated solid-phase peptide synthesis (SPPS). bachem.comvulcanchem.com This activation obviates the need for in situ coupling reagents, streamlining the synthesis cycle and minimizing side reactions. bachem.com The efficiency of Osu esters in SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with typical cycles involving deprotection, washing, coupling, and further washing steps. biosynth.com

The incorporation of D-amino acids, such as the D-ornithine core of this compound, is a key strategy for enhancing the metabolic stability of the resulting peptides. rhhz.netnih.gov Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in vivo. nih.gov D-peptides, by contrast, are resistant to these enzymes, which can significantly increase their serum half-life and potential as therapeutic agents. rhhz.net

The orthogonal protecting groups of this compound—the acid-labile tert-butoxycarbonyl (Boc) group on the α-amino group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group on the δ-amino group—are fundamental to its utility in HTS. biosynth.com This orthogonality allows for the selective removal of one protecting group without affecting the other, enabling precise, site-specific modifications at different stages of the synthesis. biosynth.comwiley-vch.de For example, the Boc group is typically removed at each step of peptide chain elongation in Boc-based SPPS, while the Z group on the ornithine side chain remains intact, available for later modification to introduce branching or other functionalities. wikipedia.org

The combination of these features makes building blocks like this compound highly valuable for the high-throughput synthesis of peptide libraries with enhanced stability and structural complexity.

Table 1: Features of Activated Osu Esters in High-Throughput Peptide Synthesis

| Feature | Description | Advantage in HTS |

| Pre-activated Carboxyl Group | The carboxyl group is activated as an N-hydroxysuccinimide (Osu) ester. | Eliminates the need for a separate in situ coupling reagent, simplifying the synthesis protocol and reducing reaction times. bachem.comvulcanchem.com |

| High Coupling Efficiency | Osu esters react readily with primary amines to form stable amide bonds. | Ensures high yields and purity in each coupling step, which is critical for the synthesis of long or complex peptides. bachem.comontosight.ai |

| Mild Reaction Conditions | Coupling reactions proceed efficiently at room temperature without harsh reagents. | Compatible with sensitive functional groups elsewhere in the molecule and suitable for automated synthesizers. vulcanchem.com |

| Reduced Side Reactions | The use of activated esters can minimize side reactions compared to some in situ coupling methods. | Leads to a purer final product and simplifies purification. ub.edu |

| Compatibility with Automation | The streamlined reaction cycle is well-suited for automated solid-phase peptide synthesizers. | Enables the rapid generation of large libraries of peptides for screening purposes. vulcanchem.com |

This table provides an overview of the advantages of using Osu-activated amino acids in high-throughput synthesis contexts.

Diversity-Oriented Synthesis (DOS) Approaches for Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse and complex small molecules for biological screening. frontiersin.orgnih.gov Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to explore a broad swath of "chemical space" to identify novel probes for biological pathways or starting points for drug discovery. frontiersin.org Amino acid derivatives are excellent starting points for DOS due to their inherent stereochemical and functional diversity. frontiersin.org

This compound is an exemplary building block for DOS, providing multiple points for diversification within a single molecule:

Stereochemical Diversity: The D-configuration of the ornithine backbone is a source of stereochemical diversity, allowing for the creation of peptidomimetics with unnatural conformations that can lead to unique biological activities. pnas.orgnih.gov

Appendage Diversity: The orthogonally protected δ-amino group of the ornithine side chain serves as a crucial handle for introducing appendage diversity. After the main peptide or molecular scaffold is assembled, the Z group can be selectively removed, and the newly exposed amine can be acylated, alkylated, or reacted with a wide range of chemical entities to create a library of analogues with diverse side chains.

Scaffold Diversity: The activated Osu ester facilitates the coupling of the D-ornithine unit to various core scaffolds. pnas.org This allows for the generation of different molecular frameworks, such as linear peptides, cyclic peptidomimetics, or heterocyclic structures, all incorporating the D-ornithine building block. frontiersin.org

A DOS strategy employing this compound could involve coupling it to different core structures (scaffold diversity), followed by elongation with various amino acids or other building blocks, and culminating in the diversification of the ornithine side chain after Z-group deprotection (appendage diversity). This approach enables the efficient generation of a high-quality library of sp3-rich, complex molecules, which are of great interest for targeting challenging biological targets like protein-protein interactions. frontiersin.orgnih.gov

Table 2: Illustrative Diversity-Oriented Synthesis (DOS) Strategy Using this compound

| Step | Action | Type of Diversity Introduced | Example Building Blocks/Reagents |

| 1. Scaffold Coupling | Couple this compound to a variety of core scaffolds (A, B, C). | Scaffold Diversity | Scaffold A: Simple amine (R¹-NH₂) Scaffold B: Amino-functionalized heterocyclic core Scaffold C: Resin for solid-phase synthesis |

| 2. Chain Elongation | Couple different building blocks (X, Y, Z) to the α-amino group after Boc deprotection. | Building Block Diversity | Building Block X: L-Alanine Building Block Y: D-Phenylalanine Building Block Z: 6-Aminohexanoic acid |

| 3. Side-Chain Diversification | Selectively remove the Z group from the ornithine side chain via hydrogenolysis. | Appendage Diversity | Reagent: H₂, Pd/C |

| 4. Final Coupling | Couple various acylating agents (R², R³, R⁴) to the deprotected δ-amino group. | Appendage Diversity | R²-COOH: Acetic Acid R³-COOH: Benzoic Acid R⁴-SO₂Cl: Dansyl Chloride |

This table outlines a hypothetical multi-step DOS workflow starting from this compound, demonstrating how scaffold, building block, and appendage diversity can be systematically introduced to generate a library of structurally distinct molecules.

Analytical and Characterization Techniques for Boc D Orn Z Osu Derived Products

Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is indispensable for the comprehensive characterization of peptides derived from Boc-D-Orn(Z)-Osu. These methods provide detailed information about the molecular structure, weight, and purity of the synthesized peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of peptides in solution. biopchem.educationuzh.chnmims.edu It provides information on the connectivity of atoms and their spatial relationships. biopchem.education For peptides containing D-ornithine, NMR is crucial for confirming the incorporation of the amino acid and the integrity of its protecting groups.

One-dimensional (1D) ¹H NMR spectra offer initial confirmation of the presence of characteristic chemical shifts. For instance, in a related compound, Boc-D-Orn(Z)-OH, the protons of the benzyloxycarbonyl (Z) group's CH₂ typically appear around δ 5.00 ppm, while the α-proton (α-H) of the ornithine residue is observed at approximately δ 3.83 ppm. These values can be compared to those of similar protected amino acids to aid in assignment.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are essential for assigning specific proton resonances to their respective amino acid residues within the peptide sequence. biopchem.educationuzh.chreddit.com These experiments reveal through-bond scalar couplings between protons. For more complex structural analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space interactions, which is critical for determining the peptide's secondary and tertiary structure. biopchem.educationuzh.ch

Table 1: Representative ¹H NMR Chemical Shifts for Protected Ornithine

| Functional Group | Representative Chemical Shift (δ, ppm) |

| Z-group CH₂ | ~5.00 |

| α-H | ~3.83 |

| Boc group (CH₃)₃ | ~1.44 |

Note: Chemical shifts are approximate and can vary based on the solvent and the specific peptide sequence.

Mass spectrometry (MS) is an essential tool for verifying the molecular weight of synthesized peptides and for obtaining sequence information through fragmentation analysis. iiitd.edu.in Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact peptide molecules. uni-muenster.de

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the synthesized peptide. Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. nih.gov In this technique, the parent peptide ion is isolated and fragmented through methods like collision-induced dissociation (CID). nih.gov The resulting fragment ions, typically b- and y-type ions for peptides, are then analyzed to determine the amino acid sequence. diva-portal.org The fragmentation pattern can also provide information about the location of modifications and protecting groups. For example, the fragmentation of arginine residues can lead to the formation of ornithine. nih.gov

Table 2: Common Fragment Ion Types in Peptide Mass Spectrometry

| Ion Type | Description |

| b-ions | Contain the N-terminus and result from cleavage of the amide bond. |

| y-ions | Contain the C-terminus and result from cleavage of the amide bond. |

| a-ions | A b-ion that has lost a carbonyl group. researchgate.net |

| c-ions | Result from cleavage of the N-Cα bond, often seen in Electron Capture Dissociation (ECD). diva-portal.org |

| z-ions | Result from cleavage of the N-Cα bond, often seen in Electron Capture Dissociation (ECD). diva-portal.org |

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized peptides. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. oup.commdpi.com In RP-HPLC, peptides are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). mdpi.comrsc.org

A typical analytical HPLC run for a protected peptide would involve a gradient elution, where the concentration of the organic solvent is increased over time. rsc.orgbeilstein-journals.org The purity of the peptide is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. rsc.org HPLC can also be used on a preparative scale to purify the desired peptide from by-products and unreacted starting materials. rsc.orgbeilstein-journals.org

Table 3: Typical RP-HPLC Conditions for Peptide Analysis

| Parameter | Typical Condition |

| Column | C8 or C18, 3-5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water mdpi.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile mdpi.com |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Flow Rate | 1.0 mL/min (analytical) |

| Detection | UV absorbance at 220 nm or 280 nm |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Stereochemical Analysis of D-Ornithine Residues in Synthesized Peptides

Ensuring the stereochemical integrity of the D-ornithine residue is critical, as the chirality of amino acids profoundly influences the structure and function of peptides. Racemization during synthesis can lead to the formation of diastereomeric peptides with different properties.

Chiral chromatography is a direct method for separating enantiomers and is essential for verifying the stereochemistry of the D-ornithine residue after peptide synthesis and hydrolysis. nih.govresearchgate.netslideshare.net This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govslideshare.net

An indirect method involves derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netnih.gov Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a well-known chiral derivatizing agent used for this purpose. researchgate.net After hydrolysis of the peptide, the resulting amino acids are reacted with Marfey's reagent, and the resulting diastereomers are separated by RP-HPLC. The elution order of the D- and L-amino acid derivatives allows for the determination of the enantiomeric purity of the ornithine residue.

Gas chromatography (GC) on a chiral stationary phase, such as Chirasil-Val, can also be used for the resolution of ornithine enantiomers after appropriate derivatization. nih.gov

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. subr.edunih.gov It is a highly sensitive technique for studying the secondary structure of peptides in solution. nih.govresearchgate.net

Different secondary structures, such as α-helices, β-sheets, turns, and random coils, have characteristic CD spectra. nih.govpnas.org For example, an α-helix typically shows a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. iiitd.edu.in A random coil conformation is characterized by a strong negative band around 200 nm. researchgate.net The incorporation of a D-amino acid like D-ornithine can significantly influence the peptide's conformation, potentially inducing specific turns or disrupting helical structures. escholarship.org By comparing the CD spectrum of the synthesized peptide with that of known standards or predicted structures, valuable insights into its conformational preferences can be obtained. acs.orgnih.gov The stability of the conformation can also be assessed by measuring CD spectra under various conditions, such as different temperatures or in the presence of co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which is known to promote helix formation. pnas.org

Table 4: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) and Sign of Ellipticity |

| α-Helix | Positive band ~192 nm, Negative bands ~208 nm and ~222 nm iiitd.edu.in |

| β-Sheet | Negative band ~215-220 nm, Positive band ~195-200 nm |

| Random Coil | Strong negative band ~200 nm researchgate.net |

| Polyproline II (PII) Helix | Weak positive band ~218 nm, Strong negative band ~195 nm acs.org |

Theoretical and Computational Approaches in the Study of Boc D Orn Z Osu and Its Derivatives

Computational Modeling of D-Ornithine Conformations within Peptide Structures

Computational modeling plays a crucial role in elucidating the conformational preferences of D-ornithine when it is incorporated into peptide backbones. Understanding these conformations is key to predicting the three-dimensional structure and, consequently, the function of the resulting peptide.

X-ray crystallography has provided foundational data for the solid-state conformation of protected ornithine derivatives. For instance, the analysis of Nα-(9-fluorenyl)methoxycarbonyl-L-ornithine hydrochloride revealed specific backbone torsion angles (ω0, ϕ, ψ, χ1) of (174.9°, –84.0°, 145.9°, –171.0°). acs.org The ornithine side chain in this structure adopts a fully extended conformation. acs.org Such experimentally determined structures serve as benchmarks for validating and refining computational models.

Furthermore, computational analyses have shown that modifications such as α-methylation of ornithine residues lead to extended backbone conformations, with φ and ψ angles typically ranging from -121° to -136° and 138° to 161°, respectively. chemrxiv.org This contrasts with the typical β-sheet conformations of unmodified residues and results in increased structural rigidity. chemrxiv.org

Table 1: Experimentally Determined Torsion Angles for a Protected Ornithine Derivative

| Torsion Angle | Value (°) |

|---|---|

| ω0 | 174.9 |

| φ | -84.0 |

| ψ | 145.9 |

| χ1 | -171.0 |

Data from X-ray analysis of Nα-(9-fluorenyl)methoxycarbonyl-L-ornithine hydrochloride. acs.org

Rational Design Principles for Incorporating Non-Canonical Amino Acids into Bioactive Scaffolds

The incorporation of non-canonical amino acids (ncAAs) like the protected D-ornithine derivative is a powerful strategy in peptide and protein engineering. Rational design principles, often guided by computational methods, are essential for harnessing the full potential of these unique building blocks. science.govresearchgate.net The primary goals of incorporating ncAAs are to enhance proteolytic stability, improve target affinity and selectivity, and introduce novel chemical functionalities. science.govresearchgate.net

A key principle in the rational design of peptidomimetics is the use of ncAAs to constrain the peptide's conformation. acs.org By reducing the conformational flexibility, the bioactive conformation can be stabilized, leading to improved binding to biological targets. Molecular modeling is a vital tool for predicting how a specific ncAA will influence the secondary structure of a peptide, such as promoting the formation of helices or beta-sheets. researchgate.netmst.edu

Computer-based analysis is a cornerstone of rational design, allowing for the creation and improvement of ncAA-containing variants. science.gov Understanding the interplay between the amino acid sequence, chain length, and biological activity is pivotal. mst.edu For instance, the substitution of L-amino acids with their D-counterparts, such as D-ornithine, can significantly increase stability by reducing susceptibility to proteolytic degradation. science.gov

Furthermore, the introduction of ncAAs can expand the chemical diversity of peptides far beyond that offered by the 20 canonical amino acids. science.gov This allows for the introduction of functional groups that can participate in new interactions with the target or serve as handles for further chemical modification. science.gov The design process often involves iterative cycles of computational modeling, chemical synthesis, and biological evaluation to optimize the desired properties of the bioactive scaffold.

Quantum Chemical Calculations on Reactivity and Selectivity of N-Hydroxysuccinimide Esters

The N-Hydroxysuccinimide (Osu) ester in Boc-D-Orn(Z)-Osu is a reactive group designed for the efficient formation of amide bonds. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity and selectivity of these activated esters. chemrxiv.orgresearchgate.net

Computational studies have systematically analyzed the aminolysis of NHS esters to elucidate the reaction mechanisms. researchgate.netchemrxiv.org These calculations compare different potential pathways, including non-catalytic concerted, non-catalytic stepwise, and self-catalytic mechanisms. chemrxiv.org For the aminolysis of N-hydroxysuccinimide acetate (B1210297) (a model for the Osu group), calculations at the DLPNO-CCSD(T) level of theory have shown that the reaction most likely proceeds through a non-catalytic concerted pathway. researchgate.netchemrxiv.org This pathway has a significantly lower activation energy barrier compared to the stepwise mechanism. researchgate.netchemrxiv.org

The reactivity of NHS esters is also influenced by their stability towards hydrolysis, which is a competing reaction in aqueous environments. nih.gov Thermodynamic calculations can predict the favorability of aminolysis versus hydrolysis. For example, the change in Gibbs free energy (ΔG) for the reaction of NHS acetate with methylamine (B109427) is comparable to that of thioesters, indicating a favorable reaction. mdpi.com However, these esters are susceptible to hydrolysis, with a half-life that is highly dependent on pH. mdpi.com

DFT calculations have been used to determine the activation energies for the aminolysis of various activated esters, providing a quantitative measure of their reactivity. chemrxiv.org This allows for a direct comparison of the suitability of different activating groups for peptide synthesis.

Table 2: Calculated Activation Energies for the Aminolysis of Activated Esters

| Activated Ester | Pathway | Activation Energy (ΔE, kcal·mol⁻¹) |

|---|---|---|

| NHS-Acetate | Non-catalytic Concerted | 23.9 |

| NHS-Acetate | Non-catalytic Stepwise | 34.3 |

Calculated for the reaction with methylamine. Data from computational analysis at the DLPNO-CCSD(T)//B3LYP/def2-SVP level. chemrxiv.org

Table 3: Calculated Thermodynamic Values for Reactions of NHS Acetate

| Reaction | ΔG (kcal·mol⁻¹) |

|---|---|

| Reaction with Water (Hydrolysis) | -2.7 |

| Reaction with Methylamine (Aminolysis) | -14.6 |

Calculated at the M06-2X/6-311+G(2df,2p)//B3LYP/6-31G(d) level of theory. mdpi.com

Development of Novel and More Efficient Synthetic Strategies for D-Ornithine Incorporation

While the use of this compound in traditional solid-phase peptide synthesis (SPPS) is well-established, research continues to seek more efficient, sustainable, and versatile synthetic methodologies. peptide.com The goal is to reduce cycle times, minimize waste, and improve the purity of crude peptides containing D-ornithine.

One area of focus is the development of greener coupling reagents and solvent systems. Traditional coupling agents, particularly those based on benzotriazole, have come under scrutiny for their potential explosive properties and poor atom economy. acs.org Future strategies will likely involve the wider adoption of safer and more sustainable alternatives like OxymaPure®, which can be used in combination with carbodiimides to activate the carboxyl group of the protected amino acid. acs.orggoogle.com Research into novel solvent alternatives to dimethylformamide (DMF), which is facing increasing regulatory pressure, is also a key trend that will impact the use of D-ornithine building blocks. biotage.com

Furthermore, enzymatic and chemo-enzymatic strategies for peptide bond formation are gaining traction. These methods offer high specificity and operate under mild, environmentally benign conditions. While still an emerging area, the development of ligases that can efficiently incorporate D-amino acids like D-ornithine from activated precursors could revolutionize peptide synthesis.

A significant recent development is the deaminative reductive coupling of amino acid pyridinium (B92312) salts with aryl bromides, which provides an efficient route to noncanonical amino acids and allows for the diversification of peptides. researchgate.net This method can transform commercially available ornithine into aryl alanine (B10760859) derivatives, showcasing a powerful strategy for creating novel peptide structures. researchgate.net Such innovative cross-coupling reactions, amenable to both microscale and solid-phase synthesis platforms, are expected to play a crucial role in future synthetic strategies. researchgate.net

Table 1: Comparison of Conventional vs. Emerging Synthetic Strategies

| Feature | Conventional SPPS (Boc/Bzl Strategy) | Emerging Strategies |

| Coupling Reagents | Carbodiimides (DCC, DIC) with HOBt; Onium salts (HBTU, PyBOP) | Oxyma-based reagents; Catalytic methods; Enzymatic ligation |

| Solvents | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Greener alternatives (e.g., γ-valerolactone, 2-MeTHF) |

| Protecting Groups | Acid-labile Boc (Nα), Hydrogenolysis-labile Z (side-chain) | Novel orthogonal protecting groups; Enzymatically-cleavable groups |

| Efficiency | Stepwise, requires large excess of reagents and solvents | Improved atom economy, potential for one-pot reactions, reduced waste |

| Key Advantage | Well-established and robust | Increased sustainability, higher efficiency, novel chemical transformations |

Exploration of Expanded Chemical Diversity through Advanced Analog Design

The incorporation of non-canonical amino acids (ncAAs) like D-ornithine is a cornerstone of modern drug discovery, as it allows for the creation of peptides with enhanced stability, novel conformations, and unique functionalities. creativebiomart.net this compound serves as a gateway to a vast chemical space beyond the 20 proteinogenic amino acids. acs.org

Future research will heavily focus on using the D-ornithine side chain as a scaffold for further chemical modification. The orthogonal protection scheme of this compound, where the Boc group is removed under acidic conditions and the Z group via hydrogenolysis, allows for selective deprotection and derivatization at either the α-amino group or the δ-amino group of the ornithine side chain. peptide.comresearchgate.net This enables the synthesis of complex structures such as branched, cyclic, and stapled peptides.

Advanced analog design will leverage the D-ornithine side chain to introduce a variety of functional moieties, including:

Bio-orthogonal handles: Groups like azides or alkynes can be attached to the ornithine side chain, enabling "click chemistry" reactions for labeling, conjugation to drug payloads (creating antibody-drug conjugates), or surface immobilization. iris-biotech.deissuu.com

Peptidomimetics: The ornithine backbone can be incorporated into azapeptides, where the α-carbon is replaced by a nitrogen atom. nih.gov Aza-ornithine containing peptides have been synthesized using both solution and solid-phase methods, offering a route to novel peptide mimetics with altered conformational properties and resistance to proteolysis. nih.gov

Post-translational modifications (PTMs): The side chain can be modified to mimic natural PTMs or to introduce entirely new ones, providing tools to study protein function and create novel therapeutics. acs.org

The systematic replacement of canonical amino acids with D-ornithine and its derivatives in peptide libraries allows for the exploration of structure-activity relationships (SAR) in unprecedented detail. mdpi.com This approach, termed "positional scanning," helps identify key residues for biological activity and optimize lead compounds for improved potency and proteolytic stability. americanpharmaceuticalreview.com

Table 2: Examples of Advanced Analogs Derived from D-Ornithine

| Analog Type | Modification on D-Ornithine Side Chain | Potential Application | Key Synthetic Feature |

| Fluorescently Labeled Peptide | Conjugation of a fluorophore (e.g., Dansyl, Fluorescein) | Bioimaging, binding assays | Selective deprotection of the Z-group on-resin |

| Aza-Ornithine Peptide | Replacement of the α-carbon with a nitrogen atom | Protease-resistant therapeutics, conformational probes | Synthesis from hydrazone-protected aza-glycine residues nih.gov |

| Cyclic Peptide | Intramolecular cyclization via the δ-amino group | Constrained peptides with high receptor affinity and stability | On-resin or solution-phase macrolactamization |

| Peptide-Drug Conjugate | Attachment of a cytotoxic drug via a linker | Targeted cancer therapy | Bio-orthogonal ligation using "click chemistry" iris-biotech.de |

Integration with Automated Synthesis Platforms and High-Throughput Screening Methodologies

The convergence of automated synthesis and high-throughput screening (HTS) has revolutionized drug discovery. americanpharmaceuticalreview.comnih.gov this compound and similar building blocks are integral to these platforms, enabling the rapid generation and evaluation of large, diverse peptide libraries.

Modern automated peptide synthesizers, including those utilizing microwave assistance or continuous flow technologies, can perform the repetitive cycles of deprotection, coupling, and washing with high precision and speed. americanpeptidesociety.orgvapourtec.combeilstein-journals.org The use of pre-activated derivatives like this compound is compatible with these systems, facilitating the seamless incorporation of D-ornithine into hundreds or thousands of unique peptide sequences in a parallel format. americanpeptidesociety.org This automation minimizes human error, increases reproducibility, and accelerates the synthesis of the libraries needed for screening. biotage.com

Once synthesized, these peptide libraries are subjected to HTS to identify "hit" compounds with desired biological activity. tangobio.com HTS involves screening vast numbers of compounds against a specific biological target in a miniaturized, automated fashion. nih.govoregonstate.edu The inclusion of D-ornithine in these libraries is critical for discovering peptides with improved drug-like properties, such as enhanced stability against enzymatic degradation—a common failure point for natural L-amino acid peptides.

Conclusion

Q & A

Basic Research Questions

Q. What are the critical structural and functional characteristics of Boc-D-Orn(Z)-Osu for peptide synthesis?

- Methodological Answer : this compound is a protected ornithine derivative where the α-amino group is shielded by a tert-butoxycarbonyl (Boc) group and the δ-amino group by a benzyloxycarbonyl (Z) group. These protecting groups prevent undesired side reactions during peptide elongation. The D-configuration of the ornithine residue may influence enzymatic stability and chiral recognition in target interactions. Key analytical steps include:

- NMR spectroscopy to confirm Boc/Z group integrity and stereochemistry.

- HPLC (≥97% purity) to validate compound purity, as per reagent standards .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₆ | |

| Molecular Weight | 366.40 g/mol | |

| CAS RN | 2480-93-5 |

Q. How does this compound integrate into solid-phase peptide synthesis (SPPS) protocols?

- Methodological Answer : In SPPS, this compound is typically used as a building block for introducing D-ornithine residues. Steps include:

- Deprotection : Remove the Boc group with TFA (trifluoroacetic acid) to expose the α-amino group for coupling.

- Activation : Use carbodiimide (e.g., DIC) with HOBt for efficient amide bond formation.

- Monitoring : Track coupling efficiency via Kaiser test or FT-IR spectroscopy to detect free amine groups.

- Note : The Z group on the δ-amine remains intact during SPPS and requires hydrogenolysis (e.g., H₂/Pd-C) for final deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound coupling efficiency in complex peptide sequences?

- Methodological Answer : Contradictions may arise from steric hindrance (due to the Z group) or solvent compatibility. To troubleshoot:

- Solvent Optimization : Test polar aprotic solvents (DMF, DCM) for solubility and activation efficiency.

- Extended Coupling Times : Increase reaction duration (e.g., 2–4 hours) for sterically hindered residues.

- Alternative Activators : Replace DIC/HOBt with PyBOP or HATU for improved kinetics.

- Validation : Use LC-MS to confirm intermediate peptide integrity and identify incomplete couplings .

Q. What strategies ensure high-purity isolation of this compound in large-scale synthesis?

- Methodological Answer : Purity challenges stem from side products (e.g., diastereomers or incomplete protection). Solutions include:

- Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC.

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/petroleum ether) for recrystallization.

- Analytical Cross-Check : Validate purity via melting point analysis and comparative TLC against reference standards .

Q. How do this compound's protecting groups influence its stability under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Thermal Degradation : Use TGA (thermogravimetric analysis) to determine decomposition temperatures.

- Hydrolytic Stability : Test pH-dependent Z group cleavage (e.g., in aqueous/organic mixtures via HPLC).

- Storage Recommendations : Store at 0–6°C in anhydrous conditions (based on analogs like Boc-4-oxo-L-proline) .

Methodological Frameworks for Research Design

Q. How to formulate a hypothesis-driven study on this compound’s role in enzyme-resistant peptide design?

- Answer : Apply the PICO framework :

- Population (P) : Peptides containing D-ornithine residues.

- Intervention (I) : Incorporation of this compound.

- Comparison (C) : L-ornithine or unprotected D-ornithine analogs.

- Outcome (O) : Proteolytic stability measured via mass spectrometry or enzyme assays .

Q. What statistical methods are appropriate for analyzing this compound’s synthetic yield variability?

- Answer : Use ANOVA to compare yields across reaction conditions (e.g., solvent, activator) and regression analysis to identify significant variables. Report confidence intervals (95%) and p-values (<0.05) for reproducibility .

Data Management and Reporting

Q. How to document this compound synthesis for reproducibility in peer-reviewed journals?

- Answer : Follow Beilstein Journal guidelines :

- Experimental Section : Detail reagents (purity, suppliers), reaction conditions (time, temperature), and characterization data (NMR shifts, HPLC traces).

- Supporting Information : Include raw spectral data and crystallography files (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.